

Application of Celangulatin D in Agricultural Pest Management Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulatin D, a sesquiterpenoid polyol ester isolated from the root bark of Celastrus angulatus, has demonstrated significant potential as a botanical insecticide. This document provides detailed application notes and protocols for researchers investigating the use of **Celangulatin D** in the management of agricultural pests, with a focus on the diamondback moth (Plutella xylostella) and the tobacco cutworm (Spodoptera litura).

Efficacy of Celangulatin D and Related Compounds

While specific LC50 and EC50 values for **Celangulatin D** against Plutella xylostella and Spodoptera litura are not readily available in the public domain, research on the crude extracts of Celastrus angulatus and related compounds like Celangulin V provides strong evidence of their insecticidal and antifeedant properties. The data presented below for other natural compounds and synthetic insecticides can serve as a benchmark for comparative studies.

Table 1: Comparative Insecticidal Activity (LC50) Against Plutella xylostella



Compound/Extract	LC50 (mg/L)	Exposure Time	Bioassay Method
Ageraphorone Isomer (10HA)	2421	48 h	Leaf Dip
Ageraphorone Isomer (10HB)	4109	48 h	Leaf Dip
Fluxametamide	0.040 - 0.247	Not Specified	Leaf Dip
Emamectin Benzoate	0.39	48 h	Leaf Dip
Profenofos	0.51	48 h	Leaf Dip
Lufenuron	0.90	48 h	Leaf Dip

Table 2: Comparative Antifeedant Activity (EC50) Against Plutella xylostella

Compound/Extract	EC50 (mg/L)	Bioassay Method
Ageraphorone Isomer (10HA)	1721	No-Choice
Ageraphorone Isomer (10HB)	2394	No-Choice
Momordicin I	144.08 (2nd instar), 168.42 (3rd instar)	Not Specified
Momordicin II	76.69 (2nd instar), 116.24 (3rd instar)	Not Specified

Table 3: Comparative Insecticidal Activity (LC50) Against Spodoptera litura

Compound/Extract	LC50 (ppm)	Exposure Time	Bioassay Method
Emamectin Benzoate	30.5	24 h	Leaf Dip
Chlorantraniliprole	47.03	24 h	Leaf Dip
Fipronil	55.76	24 h	Leaf Dip
Bacillus thuringiensis (HD-1)	4.6 ml/l (of extract)	Not Specified	Leaf Dip



Table 4: Comparative Antifeedant Activity of Plant Extracts Against Spodoptera litura

Plant Extract (Solvent)	Antifeedant Activity (%)	Concentration
Vernonia cinerea (Hexane)	78.69	Not Specified
Cassia fistula (Hexane)	76.48	Not Specified

Experimental Protocols

Protocol 1: Insecticidal Activity Bioassay (Leaf-Dip Method for Plutella xylostella)

This protocol is adapted from standard methods for evaluating the toxicity of insecticides to lepidopteran larvae.[1]

Materials:

- Celangulatin D
- Acetone (for stock solution)
- Distilled water
- Triton X-100 (or other suitable surfactant)
- Cabbage or rapeseed plants (untreated)
- Second or third instar larvae of Plutella xylostella
- Petri dishes (9 cm diameter)
- Filter paper
- Forceps
- Micropipettes
- Beakers and flasks for dilutions



Procedure:

- Preparation of Test Solutions:
 - Prepare a stock solution of **Celangulatin D** in acetone.
 - Prepare a series of dilutions from the stock solution using distilled water containing a surfactant (e.g., 0.1% Triton X-100). A minimum of five concentrations is recommended to establish a dose-response curve.
 - A control solution should be prepared with distilled water and the surfactant only.
- Leaf Treatment:
 - Excise fresh, undamaged cabbage or rapeseed leaves.
 - Individually dip each leaf into a test solution for 10 seconds with gentle agitation.
 - Place the treated leaves on paper towels to air dry for approximately 1-2 hours.
- Bioassay Setup:
 - Place a piece of moistened filter paper at the bottom of each Petri dish.
 - Place one treated leaf disc into each Petri dish.
 - Introduce 10-20 second or third instar larvae of P. xylostella into each dish using a fine brush.
 - Each concentration and the control should have at least three replicates.
- Incubation and Data Collection:
 - Incubate the Petri dishes at 25 ± 2°C with a 16:8 h (L:D) photoperiod.
 - Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.



- Calculate the percentage mortality for each concentration, corrected for control mortality using Abbott's formula.
- Determine the LC50 value using probit analysis.

Protocol 2: Antifeedant Activity Bioassay (No-Choice Leaf Disc Method for Spodoptera litura)

This protocol is a standard method for assessing the feeding deterrence of a compound.[2][3]

Materials:

- Celangulatin D
- Acetone (for stock solution)
- Castor bean or cabbage plants (untreated)
- Third instar larvae of Spodoptera litura (pre-starved for 2-4 hours)
- Petri dishes (9 cm diameter)
- Cork borer or leaf punch
- · Filter paper
- Leaf area meter or scanner and image analysis software
- Forceps
- Micropipettes

Procedure:

- Preparation of Test Solutions:
 - Prepare a stock solution and a series of dilutions of Celangulatin D in acetone as described in Protocol 1.



- The control will be acetone alone.
- Leaf Disc Treatment:
 - Cut leaf discs of a uniform size (e.g., 4 cm diameter) from fresh castor bean or cabbage leaves.
 - Apply a known volume (e.g., 100 μl) of each test solution or the control solution evenly onto the surface of a leaf disc and allow the solvent to evaporate completely.
- Bioassay Setup:
 - Place a moist filter paper in the bottom of each Petri dish.
 - Place one treated leaf disc in the center of each dish.
 - Introduce one pre-starved third instar larva of S. litura into each dish.
 - Each treatment and the control should be replicated at least 10 times.
- Incubation and Data Collection:
 - Incubate the Petri dishes under the same conditions as Protocol 1.
 - After 24 hours, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and analyzing the images.
 - Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C T) / (C + T)] * 100 Where C is the area consumed in the control and T is the area consumed in the treatment.
 - Determine the EC50 (the concentration that causes 50% feeding deterrence) through regression analysis.

Mode of Action

The precise mode of action of **Celangulatin D** is still under investigation. However, studies on the structurally similar compound, Celangulin V, provide significant insights. Celangulin V has







been shown to target the V-ATPase in the midgut epithelial cells of lepidopteran larvae.[4][5] This inhibition disrupts the proton gradient across the apical membrane, leading to a cascade of detrimental effects.

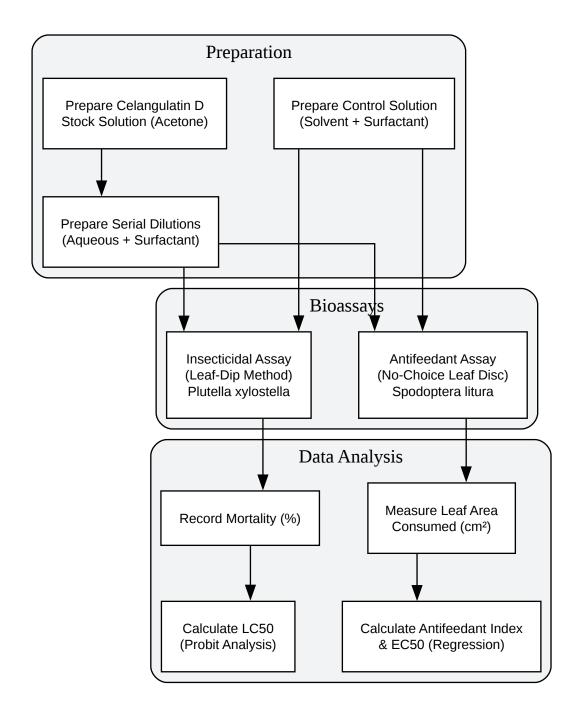
Key effects of Celangulin V on insect midgut cells include:

- Depolarization of the Apical Membrane: Inhibition of V-ATPase leads to a collapse of the electrochemical gradient across the apical membrane of midgut cells.[4]
- Disruption of Ion Homeostasis: The impaired proton pumping disrupts the transport of other ions, such as K+, leading to an imbalance in intracellular pH and ion concentrations.[4][5]
- Cytotoxicity: The disruption of cellular homeostasis results in swelling of mitochondria, vacuolization of the cytoplasm, and disruption of microvilli, ultimately leading to cell lysis and death.
- Impaired Nutrient Absorption: Damage to the midgut epithelium severely impairs the insect's ability to absorb nutrients from its food.

It is highly probable that **Celangulatin D** shares a similar mode of action, targeting the V-ATPase in the insect midgut and leading to digestive disruption and mortality.

Visualizations

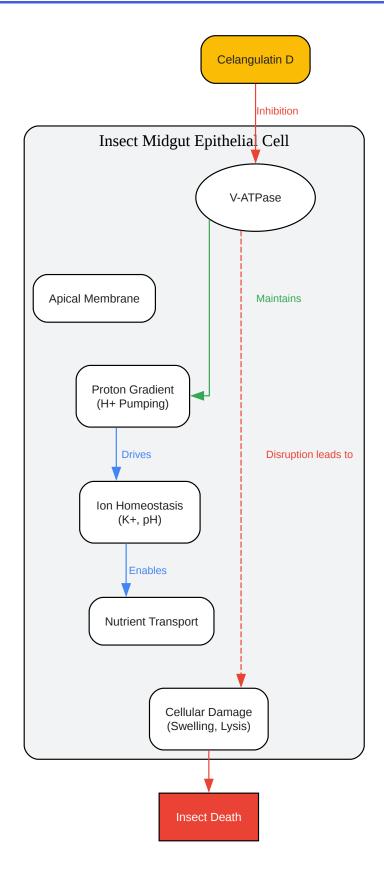




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Caption: Experimental workflow for evaluating the insecticidal and antifeedant activity of **Celangulatin D**.





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Caption: Postulated mode of action of **Celangulatin D** in insect midgut cells.



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